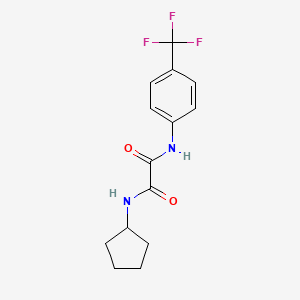

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first discovered and synthesized by Pfizer in 2003, and has since been studied extensively for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Applications in Material Science and Chemistry

Enhanced Charge Carrier Properties for Organic Electronics : Asymmetric tris-heteroleptic cyclometalating IrIII complexes, containing ligands similar to oxalamides, show enhanced charge carrier injection/transporting properties. These are crucial for developing efficient solution-processed organic light-emitting diodes (OLEDs), indicating potential applications in display technology and lighting (Xianbin Xu et al., 2016).

Supramolecular Assembly and Structural Control : Aryl–perfluoroaryl stacking interactions and hydrogen bonding in supramolecular assemblies of N,N′-diaryloxalamides demonstrate the ability to control the structure of molecular complexes through non-covalent interactions. This has implications for the design of new materials and molecular devices (Barbara Piotrkowska et al., 2007).

Synthesis of Di- and Mono-Oxalamides : The novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides offer a new formula for the synthesis of anthranilic acid derivatives and oxalamides. This opens up pathways for the production of various organic compounds used in pharmaceuticals and agrochemicals (V. Mamedov et al., 2016).

Fast Crystallization of Polymers : The study of poly(l-lactic acid) (PLLA) with soluble-type nucleators, including oxalamide derivatives, under thermal history and shear flow, shows the potential for enhancing the crystallization rate of biodegradable polymers. This is vital for improving the processing and mechanical properties of bioplastics (Tianfeng Shen et al., 2016).

Eigenschaften

IUPAC Name |

N-cyclopentyl-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O2/c15-14(16,17)9-5-7-11(8-6-9)19-13(21)12(20)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJLTRULRXWHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)

![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2959761.png)